Gsk peptide - 99278-03-2

Gsk peptide

Catalog Number: EVT-438004
CAS Number: 99278-03-2
Molecular Formula: C47H86N16O13
Molecular Weight: 1083.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Gsk peptide falls under the category of synthetic peptides, which are short chains of amino acids that can range from 2 to 50 residues. These peptides are crucial in various biological processes and can serve as drugs or drug candidates in therapeutic applications.

Synthesis Analysis

Methods

The predominant method for synthesizing Gsk peptide is solid-phase peptide synthesis (SPPS). This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support resin. The process involves several key steps:

  1. Activation: Amino acids are activated using coupling reagents.
  2. Coupling: The activated amino acid reacts with the growing chain, forming a peptide bond.
  3. Deprotection: Protective groups on the amino acids are removed to allow further coupling.
  4. Cleavage: Once synthesis is complete, the peptide is cleaved from the resin.

SPPS can be automated and scaled up, making it suitable for industrial applications. Recent advancements also include hybrid approaches that combine SPPS with liquid-phase peptide synthesis (LPPS) for enhanced efficiency and purity .

Technical Details

The choice of resin and coupling reagents significantly impacts the yield and purity of synthesized peptides. Commonly used resins include polystyrene-based supports, which facilitate efficient coupling and deprotection cycles. The use of Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become prevalent due to its milder conditions compared to Boc (N-tert-butyloxycarbonyl) chemistry, which requires harsher conditions for cleavage .

Molecular Structure Analysis

Structure

The molecular structure of Gsk peptide consists of a sequence of amino acids linked by peptide bonds. The specific sequence and arrangement of these amino acids determine the functional properties of the peptide.

Data

Typically, the molecular weight and specific sequence data are crucial for characterizing Gsk peptide. For instance, if Gsk peptide consists of 20 amino acids, its molecular weight would be approximately 20×110 Da=2200 Da20\times 110\text{ Da}=2200\text{ Da}, although this can vary based on the specific amino acids involved.

Chemical Reactions Analysis

Reactions

Gsk peptide undergoes various chemical reactions during its synthesis, including:

  • Peptide Bond Formation: The primary reaction involves the formation of a covalent bond between the carboxyl group of one amino acid and the amino group of another.
  • Deprotection Reactions: Removal of protecting groups typically involves acid-base reactions where trifluoroacetic acid or other reagents are used to cleave protective groups from the amino acids.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and solvent choice. For example, using trifluoroacetic acid as a solvent can enhance reaction rates but may also complicate purification processes due to its interference with mass spectrometry detection .

Mechanism of Action

Process

The mechanism of action for Gsk peptide largely depends on its specific biological target. Generally, peptides like Gsk interact with receptors or enzymes in biological systems, modulating physiological responses.

Data

For instance, if Gsk peptide acts as an agonist or antagonist at a specific receptor site, it may trigger or inhibit signaling pathways that lead to desired therapeutic effects. Quantitative data on binding affinities and biological activity are critical for understanding its mechanism.

Physical and Chemical Properties Analysis

Physical Properties

Gsk peptide's physical properties include solubility in various solvents, stability under physiological conditions, and potential aggregation behavior. These properties are essential for determining its formulation as a therapeutic agent.

Chemical Properties

Chemically, Gsk peptide is characterized by its stability under certain pH conditions and susceptibility to enzymatic degradation. Understanding these properties helps in optimizing its formulation for drug delivery .

Applications

Scientific Uses

Gsk peptide has several applications in scientific research and medicine:

  • Drug Development: It serves as a lead compound for developing new therapeutics targeting specific diseases.
  • Biochemical Research: Researchers utilize Gsk peptide to study protein interactions and cellular signaling pathways.
  • Therapeutic Applications: Depending on its mechanism of action, it may be used in treatments for various conditions such as metabolic disorders or cancer.
Introduction to GSK Peptide Research Paradigms

Historical Evolution of Peptide Therapeutics in GSK's Portfolio

GSK’s engagement with peptide therapeutics evolved from early hormone analogs to complex engineered molecules. The company’s foundational work began with metabolic peptides, exemplified by its development of albiglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist created by fusing human GLP-1 to human albumin. This fusion technology extended the peptide’s half-life, enabling once-weekly administration and addressing rapid degradation challenges inherent in natural peptides [8]. The acquisition of Human Genome Sciences in 2013 accelerated oncology-focused peptide platforms, including antibody-drug conjugates (ADCs) like Blenrep® (belantamab mafodotin), which uses a maleimidocaproyl monomethyl auristatin F (mcMMAF) cytotoxic peptide payload [9] [10].

The 2020s marked a shift toward sustainable innovation, as seen in GSK’s re-engineered route for mcMMAF synthesis. This process reduced solvent consumption by 16,160 kg/kg of peptide, cut greenhouse gas emissions by 71%, and eliminated silica gel chromatography, achieving a 76% reduction in Process Mass Intensity [10]. Concurrently, GSK advanced neuroimmunology peptides such as the IKK-Activated GSK-3β Inhibitory Peptide (IAGIP), designed to selectively inhibit neuroinflammation in Parkinson’s disease models through an IKK-responsive activation mechanism [5].

Table 1: Evolution of Key Peptide Therapeutics in GSK’s Portfolio

EraTherapeutic FocusKey PeptidesTechnology Innovations
Pre-2000MetabolicEarly GLP-1 analogsPeptide hormone isolation
2000–2020Metabolic/OncologyAlbiglutide, mcMMAFAlbumin fusion, ADC payloads
2020–PresentImmunology/OncologyIAGIP, 2nd-gen mcMMAFStimulus-activated peptides, green chemistry

Strategic Alignment with Core Therapeutic Areas: Immunology, Oncology, and Metabolic Disorders

GSK’s peptide pipeline aligns with its core therapeutic areas through precision targeting and mechanism-driven design:

  • Immunology: IAGIP exemplifies GSK’s focus on contextual inhibition. This peptide remains inert until phosphorylated by overactivated inhibitory κB kinase (IKK) in inflamed tissues. Once activated, it suppresses GSK-3β–mediated NF-κB signaling, reducing astrocyte activation and neuroinflammation in Parkinson’s models without disrupting basal kinase activity. This targeted approach mitigates off-target risks associated with conventional kinase inhibitors [5].

  • Oncology: Peptide-cytotoxic payloads like mcMMAF enable tumor-selective delivery. In Blenrep®, mcMMAF is conjugated to an anti-BCMA antibody, targeting multiple myeloma cells. The peptide’s stability under physiological conditions ensures payload integrity until cellular internalization, where it disrupts microtubule assembly [10]. GSK’s sustainable synthesis of mcMMAF underscores its commitment to scalable oncology therapeutics [10].

  • Metabolic Disorders: Albiglutide’s GLP-1 receptor agonism enhances glucose-dependent insulin secretion and suppresses glucagon. In the Phase III HARMONY program, albiglutide demonstrated sustained HbA1c reductions (–0.82% at 26 weeks) and weight loss (–0.96 kg at 52 weeks) in type 2 diabetes patients, validating its mechanism as a long-acting incretin mimetic [8].

Table 2: Peptide Therapeutics in GSK’s Core Therapeutic Areas

Therapeutic AreaPeptide CompoundMechanism of ActionKey Research Findings
ImmunologyIAGIPIKK-activated GSK-3β inhibition↓ Neuroinflammation in MPTP-induced Parkinson’s models [5]
OncologymcMMAFMicrotubule-disrupting ADC payloadFDA-approved for BCMA+ multiple myeloma [10]
Metabolic DisordersAlbiglutideGLP-1 receptor agonismHbA1c reduction (–0.78%) at 32 weeks [8]

GSK’s peptide strategy leverages three pillars: biological precision (e.g., IAGIP’s conditional activation), delivery innovation (e.g., albumin fusion), and sustainable manufacturing (e.g., mcMMAF’s green synthesis). This integrated approach positions peptides as versatile modalities within its broader immunology, oncology, and metabolic portfolios [1] [2] [10].

Properties

CAS Number

99278-03-2

Product Name

Gsk peptide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

Molecular Formula

C47H86N16O13

Molecular Weight

1083.3 g/mol

InChI

InChI=1S/C47H86N16O13/c1-22(2)19-31(59-37(67)28-13-10-16-52-28)40(70)58-29(14-11-17-53-46(48)49)38(68)57-30(15-12-18-54-47(50)51)39(69)63-35(27(9)65)44(74)60-32(20-23(3)4)41(71)61-33(21-64)42(72)62-34(24(5)6)43(73)55-25(7)36(66)56-26(8)45(75)76/h22-35,52,64-65H,10-21H2,1-9H3,(H,55,73)(H,56,66)(H,57,68)(H,58,70)(H,59,67)(H,60,74)(H,61,71)(H,62,72)(H,63,69)(H,75,76)(H4,48,49,53)(H4,50,51,54)/t25-,26-,27+,28-,29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

RAXBNPHSJQAKOG-SOGCEIGASA-N

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Synonyms

GSK peptide
Pro-Leu-Arg-Arg-Thr-Leu-Ser-Val-Ala-Ala

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C1CCCN1

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.